molecular formula C22H25N3O2 B2591352 3-((4-(Piperidin-1-yl)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione CAS No. 1008189-06-7

3-((4-(Piperidin-1-yl)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione

Cat. No.: B2591352
CAS No.: 1008189-06-7
M. Wt: 363.461
InChI Key: YDDQIEFDZKQVKT-UHFFFAOYSA-N
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Description

3-((4-(Piperidin-1-yl)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Piperidin-1-yl)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the piperidin-1-yl group: This step may involve nucleophilic substitution or addition reactions.

    Attachment of the p-tolyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidin-1-yl or p-tolyl groups.

    Reduction: Reduction reactions may target the carbonyl groups in the pyrrolidine ring.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Drug Development: Potential therapeutic applications in treating diseases such as cancer, neurological disorders, or infections.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3-((4-(Piperidin-1-yl)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it may involve:

    Binding to a receptor or enzyme: This can inhibit or activate the target, leading to a biological effect.

    Modulation of signaling pathways: The compound may influence cellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-(Morpholin-1-yl)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione
  • 3-((4-(Pyrrolidin-1-yl)phenyl)amino)-1-(p-tolyl)pyrrolidine-2,5-dione

Uniqueness

  • Structural Features : The presence of the piperidin-1-yl group may confer unique binding properties and biological activities.
  • Reactivity : Differences in reactivity due to the specific substituents on the aromatic rings and the pyrrolidine core.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-16-5-9-19(10-6-16)25-21(26)15-20(22(25)27)23-17-7-11-18(12-8-17)24-13-3-2-4-14-24/h5-12,20,23H,2-4,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDQIEFDZKQVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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